N-(6-methylheptan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide
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Overview
Description
N-(6-methylheptan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound characterized by its unique structure, which includes a phenylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylheptan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 1,5-dimethylhexylamine with 2-phenyl-2-(phenylsulfanyl)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylheptan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide can be reduced to form amines.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-methylheptan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(6-methylheptan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The acetamide backbone may also play a role in binding to proteins or other biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-(1,5-dimethylhexyl)-N’-phenylurea
- N-(1,5-dimethylhexyl)-1-phenylmethanesulfonamide
- N-(1,5-dimethylhexyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Uniqueness
N-(6-methylheptan-2-yl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions and interactions that are not possible with other similar compounds, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H29NOS |
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Molecular Weight |
355.5g/mol |
IUPAC Name |
N-(6-methylheptan-2-yl)-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C22H29NOS/c1-17(2)11-10-12-18(3)23-22(24)21(19-13-6-4-7-14-19)25-20-15-8-5-9-16-20/h4-9,13-18,21H,10-12H2,1-3H3,(H,23,24) |
InChI Key |
HXWPYCIMJMUQQY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)NC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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